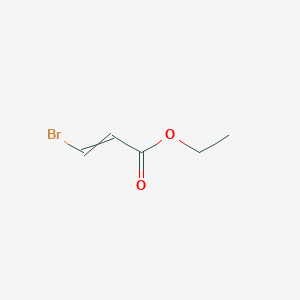

Ethyl 3-bromo-2-propenoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 3-bromo-2-propenoate is an organic compound with the molecular formula C5H7BrO2. It is an ester derived from 3-bromo-2-propenoic acid and ethanol. This compound is known for its reactivity and is used in various chemical syntheses and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 3-bromo-2-propenoate can be synthesized through the bromination of ethyl acrylate. One common method involves the addition of bromine to ethyl acrylate in the presence of a solvent like acetic acid. The reaction is typically carried out under reflux conditions, and the product is purified through distillation .

Industrial Production Methods: In an industrial setting, the production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion of ethyl acrylate to this compound while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-bromo-2-propenoate undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Elimination Reactions: Under basic conditions, this compound can undergo elimination to form ethyl 2-propynoate.

Addition Reactions: The compound can participate in addition reactions with nucleophiles, leading to the formation of various substituted products

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and various amines.

Elimination Reactions: Strong bases like sodium hydride or potassium tert-butoxide are typically used.

Addition Reactions: Reagents such as Grignard reagents or organolithium compounds are employed.

Major Products Formed:

Nucleophilic Substitution: Products include substituted esters and amides.

Elimination Reactions: The major product is ethyl 2-propynoate.

Addition Reactions: Various substituted esters and alcohols are formed depending on the nucleophile used

Scientific Research Applications

Ethyl 3-bromo-2-propenoate is used in a wide range of scientific research applications:

Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.

Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

Medicine: It is employed in the development of new drug candidates and in medicinal chemistry research.

Industry: this compound is used in the production of specialty chemicals, coatings, and adhesives

Mechanism of Action

The mechanism of action of ethyl 3-bromo-2-propenoate involves its reactivity as an electrophile. The bromine atom attached to the propenoate moiety makes the compound highly reactive towards nucleophiles. This reactivity allows it to participate in various substitution and addition reactions, forming new carbon-carbon and carbon-heteroatom bonds. The molecular targets and pathways involved depend on the specific reaction and the nucleophile used .

Comparison with Similar Compounds

Ethyl 3-bromopropionate: Similar in structure but lacks the double bond present in ethyl 3-bromo-2-propenoate.

Ethyl 2-bromoacrylate: Contains a bromine atom on the alpha carbon but differs in the position of the double bond.

Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.

Uniqueness: this compound is unique due to its combination of a bromine atom and a double bond, which imparts distinct reactivity compared to its analogs. This makes it a valuable intermediate in organic synthesis, allowing for the creation of a wide variety of complex molecules.

Biological Activity

Ethyl 3-bromo-2-propenoate, also known as ethyl 3-bromopropenoate, is an organobromine compound characterized by its alkylating properties and its potential applications in medicinal chemistry. This article provides a comprehensive overview of its biological activities, including synthesis methods, pharmacological studies, and case studies highlighting its therapeutic potential.

This compound has the molecular formula C5H7BrO2 and is typically synthesized via the bromination of ethyl acrylate or through the esterification of 3-bromopropionic acid. The compound is a colorless liquid at room temperature and exhibits moderate volatility. Its structure features a bromoalkene moiety, which is significant for its reactivity in various chemical reactions.

Synthesis Methods

-

Bromination of Ethyl Acrylate :

- Reaction proceeds through an anti-Markovnikov addition.

- Conditions: Typically involves the use of bromine in a suitable solvent.

-

Esterification :

- Involves reacting 3-bromopropionic acid with ethanol.

- Catalysts may be employed to enhance yield.

Antimicrobial Properties

This compound has been investigated for its antimicrobial activity against various pathogens. Studies have shown that it exhibits selective inhibition against certain bacterial strains.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 128 µg/mL |

These results indicate that this compound possesses moderate antibacterial and antifungal activities, making it a candidate for further development in antimicrobial therapies .

Anticancer Activity

Recent studies have explored the potential anticancer properties of this compound. The compound has been shown to inhibit cell proliferation in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

- Cell Lines Tested :

- MCF-7 (breast cancer)

- HeLa (cervical cancer)

- Findings :

Case Studies

-

Case Study on Antimicrobial Efficacy :

A study conducted by Leung et al. evaluated the effects of this compound on Chlamydia trachomatis. The compound demonstrated selective antibacterial activity, significantly reducing chlamydial inclusion numbers in infected cell cultures without notable cytotoxicity towards host cells . -

Case Study on Anticancer Activity :

A research team assessed the effects of this compound on MCF-7 cells, revealing that treatment led to a dose-dependent decrease in viability and increased markers of apoptosis. Flow cytometry analysis confirmed G0/G1 phase arrest, indicating potential as an anticancer agent .

Properties

Molecular Formula |

C5H7BrO2 |

|---|---|

Molecular Weight |

179.01 g/mol |

IUPAC Name |

ethyl 3-bromoprop-2-enoate |

InChI |

InChI=1S/C5H7BrO2/c1-2-8-5(7)3-4-6/h3-4H,2H2,1H3 |

InChI Key |

UJTJVQIYRQALIK-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C=CBr |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.